molecular formula C16H11NO2 B5661994 Naphthalen-2-yl pyridine-4-carboxylate

Naphthalen-2-yl pyridine-4-carboxylate

Cat. No.: B5661994
M. Wt: 249.26 g/mol
InChI Key: USYPXDXUGVBSSU-UHFFFAOYSA-N
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Description

Naphthalen-2-yl pyridine-4-carboxylate is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine ring linked to a naphthalene system via a carboxylate bridge, a structural motif common in molecules with diverse biological activities. Researchers are particularly interested in such naphthalene-pyridine hybrids for their potential as therapeutic agents. Pyridine-containing compounds are recognized as privileged structures in pharmaceutical research. The singular presence of the pyridine nucleus, or its incorporation alongside other aromatic systems, can define a molecule's geometry and interaction with specific biological targets, leading to antimicrobial and antiviral selectivity . Recent scientific literature highlights that compounds combining pyridine and naphthalene rings have shown promise in various research areas. Specifically, similar structural frameworks have been investigated as potent inhibitors of the CDK2 enzyme, a key target in cancer research for its role in cell cycle regulation . Furthermore, naphthalene-pyridine conjugates have been utilized in the synthesis of cationic amphiphiles, which can form nanoparticles and are studied for their potential in gene and drug delivery systems . The primary research applications for this compound are anticipated to include its use as a key intermediate in the synthesis of more complex bioactive molecules and as a core scaffold for the development of new anticancer and antimicrobial agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

naphthalen-2-yl pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(13-7-9-17-10-8-13)19-15-6-5-12-3-1-2-4-14(12)11-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYPXDXUGVBSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl pyridine-4-carboxylate typically involves the reaction of naphthalene-2-carboxylic acid with pyridine-4-carboxylic acid under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with pyridine to yield the desired ester . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize catalysts to enhance the reaction rate and yield. The use of continuous flow reactors can also improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthalen-2-yl pyridine-4-carboxylic acid, naphthalen-2-yl pyridine-4-methanol, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of naphthalen-2-yl pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound . For example, as a ligand, it can coordinate with metal ions, affecting the catalytic activity of metal-based enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ester vs. Amide Linkages
  • Naphthalen-2-yl pyridine-4-carboxylate features an ester linkage (–COO–), which may enhance metabolic stability compared to amides.
Heterocyclic Modifications
  • Pyrazolopyridine Derivatives (): Compounds like 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine introduce a pyrazole ring fused to pyridine, enhancing π-π stacking and kinase binding affinity .
  • Furopyridine Derivatives : describes naphtho[2,1-b]furan-2-yl pyrazole hybrids, where a furan ring increases rigidity and alters electronic properties compared to pure pyridine systems .
Substituent Effects
  • Thiophene Incorporation: Derivatives such as 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile () exhibit improved CDK2 inhibition (IC50 = 0.24 µM) due to thiophene’s electron-rich nature and hydrophobic interactions .
  • Arylcyclohexene Systems : Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates () introduce a cyclohexene ring, increasing steric bulk and modulating solubility .
Table 1: Key Bioactive Analogs and Their CDK2 Inhibitory Activity
Compound Name Structure Highlights CDK2 IC50 (µM) Cytotoxicity (IC50, µM) vs. Cancer Cell Lines Reference
Roscovitine (Reference) Purine-based inhibitor 0.394 40.0–64.8 (Doxorubicin comparator)
2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile Thiophene, chloro substituent 0.24 19.3–55.5
N-(Pyridin-4-yl)naphthalene-2-carboxamide Amide linkage, π-π stacking Not reported Not reported
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate Furopyridine, ester group 0.93 31.3–70.7
Key Observations:
  • Electron-Withdrawing Groups : Chloro substituents (e.g., Compound 4 in ) significantly enhance CDK2 inhibition (IC50 = 0.24 µM) by stabilizing ligand-enzyme interactions .
  • Hybrid Systems : Furopyridine and pyrazolopyridine derivatives balance potency and cytotoxicity, with IC50 values <1 µM against CDK2 and moderate cancer cell line inhibition .
  • Solubility Challenges : Bulky cyclohexene systems () may reduce bioavailability despite favorable aromatic interactions .
Key Insights:
  • Catalytic Efficiency : Fe₂O₃@SiO₂/In₂O₃ catalysts improve reaction rates and yields in pyrazolopyridine synthesis .
  • Crystallography : SHELX-based refinement () and WinGX/ORTEP () are critical for resolving complex crystal structures, such as twin-law challenges in naphthalene-carboxamide derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Naphthalen-2-yl pyridine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via esterification or coupling reactions. For example, pyridine-4-carboxylic acid derivatives can react with naphthalen-2-ol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via Steglich esterification (DCC/DMAP). Reaction temperature (60–100°C), solvent polarity (e.g., DMF, THF), and catalyst choice (e.g., Fe₂O₃@SiO₂/In₂O₃ for greener synthesis) critically affect yield and purity. Characterization via HPLC and NMR is recommended to optimize conditions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond lengths and angles (e.g., C–C bond precision ≤ 0.007 Å). Complementary techniques include:

  • ¹H/¹³C NMR : To verify proton environments and aromatic stacking.
  • FT-IR : To confirm ester carbonyl stretching (~1700–1750 cm⁻¹).
  • Mass Spectrometry (HRMS) : For molecular ion validation.
    Cross-referencing with crystallographic databases (e.g., Cambridge Structural Database) ensures accuracy .

Q. What physicochemical properties are critical for handling this compound in lab settings?

  • Methodological Answer : Key properties include:

  • Solubility : Limited in polar solvents (e.g., water) but soluble in DCM or DMSO. Pre-screen solvents for reaction compatibility.
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (often >200°C).
  • Hygroscopicity : Store under inert atmosphere if moisture-sensitive.
  • pKa : Estimated via computational tools (e.g., ACD/Labs) to predict reactivity in acidic/basic conditions .

Advanced Research Questions

Q. How do catalytic systems (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance the synthesis of naphthalene-pyridine hybrids, and what mechanistic insights support this?

  • Methodological Answer : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve reaction efficiency by:

  • Surface Area : High porosity increases active sites for ester bond formation.
  • Acid-Base Synergy : Lewis acid sites (In³⁺) activate carbonyl groups, while basic sites deprotonate naphthalen-2-ol.
  • Reusability : Catalyst recovery via centrifugation retains >90% activity over 5 cycles. Mechanistic studies (e.g., in situ FT-IR or DFT calculations) can map transition states and intermediate stabilization .

Q. What strategies resolve contradictions in reported bioactivity data for naphthalene-pyridine derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays).
  • Purity : Use HPLC (>95% purity) to exclude impurities.
  • Cell Line Specificity : Test across multiple lines (e.g., HEK293 vs. HeLa).
  • Molecular Modeling : Compare docking poses (e.g., AutoDock Vina) to identify binding site conflicts. Reproducibility requires detailed metadata (e.g., solvent traces, incubation time) .

Q. How can surface adsorption studies (e.g., on silica or indoor polymers) inform environmental fate modeling of this compound?

  • Methodological Answer : Use microspectroscopic techniques (AFM, ToF-SIMS) to quantify adsorption on model surfaces (e.g., SiO₂). Key parameters:

  • Partition Coefficients (Kd) : Measure via batch experiments at varying pH.
  • Oxidative Degradation : Expose to UV/O₃ and track by LC-MS.
  • Computational Models : Apply molecular dynamics (GROMACS) to simulate interfacial behavior. Correlate with indoor air quality data to predict persistence .

Q. What crystallographic challenges arise when analyzing halogen-substituted analogs of this compound?

  • Methodological Answer : Halogenation (e.g., Cl, F) introduces:

  • Disorder : Resolve via twin refinement (SHELXL) or low-temperature data collection (100 K).
  • Anisotropy : Use HAR (high-angle refinement) for heavy atoms.
  • Intermolecular Interactions : Halogen bonds (C–X⋯π) may distort packing; compare with non-halogenated analogs (e.g., 2-Amino-4-phenyl derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Naphthalen-2-yl pyridine-4-carboxylate
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